Cas no 357-09-5 (Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-)
357-09-5 structure
Product Name:Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
Numero CAS:357-09-5
MF:C19H25FO3
MW:320.398409605026
CID:312937
PubChem ID:23616821
Update Time:2025-04-19
Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
- 9α-Fluor-11β-hydroxy-androsten-(4)-dion-(3,17)
- 9-fluoro-11-beta-hydroxy-androst-4-ene-3,17-dione
- (11.BETA.)-9-FLUORO-11-HYDROXYANDROST-4-ENE-3,17-DIONE
- SCHEMBL11809055
- LAF2GVY03O
- UNII-LAF2GVY03O
- 9-fluoro-11beta-hydroxyandrost-4-ene-3,17-dione
- 357-09-5
- ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-beta-HYDROXY-
- ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11.BETA.-HYDROXY-
- 9alpha-fluoro-11beta-hydroxy-4-androstene-3,17 -dione
- SHJZUHWENQCCJH-YQAXKJAASA-N
- ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-, (11.BETA.)-
- U 5438
- Androst-4-ene-3,17-dione, 9-fluoro-11-hydroxy-, (11-beta)-
- 9-alpha-Fluoro-11-beta-hydroxy-4-androstene-3,17-dione
- BRN 3159067
- Fluorohydroxyandrostenedione
- Q27282890
- 4-08-00-02161 (Beilstein Handbook Reference)
- 9alpha-Fluoro-11beta-hydroxy-4-androstene-3,17-dione
- U-5438
- (8S,9R,10S,11S,13S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
-
- Inchi: 1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1
- Chiave InChI: SHJZUHWENQCCJH-YQAXKJAASA-N
- Sorrisi: F[C@]12[C@H](C[C@]3(C)C(CC[C@H]3[C@@H]1CCC1=CC(CC[C@]21C)=O)=O)O
Proprietà calcolate
- Massa esatta: 320.17885
- Massa monoisotopica: 320.17877282g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 626
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 54.4Ų
Proprietà sperimentali
- Densità: 1.0811 (estimate)
- PSA: 54.37
Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- Letteratura correlata
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
357-09-5 (Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti